2-methyl-N'-(4-nitrobenzylidene)benzohydrazide
CAS No.: 1262139-19-4
Cat. No.: VC21387731
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262139-19-4 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28g/mol |
| IUPAC Name | 2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
| Standard InChI Key | TVAUDWJFLTWSPZ-MHWRWJLKSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide has the molecular formula C15H13N3O3 . Structurally, it features a 2-methylbenzoyl group connected to a hydrazide linkage (-CONHN=), which is further attached to a 4-nitrobenzylidene group. The presence of the nitro group creates an electron-withdrawing effect that influences the electronic distribution throughout the molecule, while the methyl substituent contributes to the steric properties.
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide
The compound's physical and chemical properties are influenced by the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups. These structural features affect the reactivity, stability, and potential biological interactions of the molecule.
Crystallographic Analysis
Crystal Structure Parameters
The crystal structure of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide has been determined and is available in the Crystallography Open Database (entry 2227966) . The crystallographic study was conducted by Tang, Chun-Bao and published in Acta Crystallographica Section E in 2010.
Table 2. Crystallographic Parameters of 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide
Structural Implications
The crystallographic data provides essential information about the three-dimensional arrangement of the molecule in the solid state. The monoclinic crystal system with the P 1 21/n 1 space group indicates specific symmetry elements that govern the packing of the molecules in the crystal lattice. The relatively large unit cell dimensions, particularly along the b-axis (26.198 Å), suggest possible extended intermolecular interactions that stabilize the crystal structure .
The quality of the crystal structure determination is reflected in the residual factors: 0.0591 for significantly intense reflections and 0.1116 for all reflections . These values indicate a reasonably good fit between the observed and calculated structure factors, providing confidence in the structural model.
Synthesis Methodology
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have employed microwave irradiation to enhance the efficiency of benzohydrazide synthesis. As described for related compounds, microwave irradiation at 160-320 Watt power for 2-8 minutes can significantly reduce reaction time and improve yields . This approach aligns with green chemistry principles by reducing energy consumption and eliminating the need for toxic solvents.
The reaction conditions for the condensation step typically involve the use of ethanol as a solvent, which is environmentally friendlier compared to other organic solvents. The reaction can proceed efficiently at room temperature or under mild heating .
Structure-Activity Relationships
The biological activity of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide is likely influenced by its structural features. Studies on similar compounds have revealed important structure-activity relationships that may be applicable to our target compound.
Impact of Functional Groups
In benzohydrazide derivatives, the presence and position of substituents significantly affect biological activity. For instance:
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The azomethine group (-HN-N=CH-) is critical for antibacterial activity
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The nitro group, being strongly electron-withdrawing, can enhance binding to biological targets
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The methyl substituent at the ortho position may influence the conformation of the molecule, affecting its interaction with biological receptors
These structure-activity relationships provide insights into the potential mechanisms of action for 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide and guide the development of more potent derivatives.
Conformational Analysis
The crystallographic data provides information about the preferred conformation of 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide in the solid state. This conformation is significant as it may represent or influence the bioactive conformation of the molecule when interacting with biological targets. The specific bond angles and torsional parameters derived from the crystal structure can inform computational studies aimed at predicting biological activity and designing improved analogs.
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